2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

Nephroprotection Curcumin Cisplatin Toxicity

Xanthorrhizol, also known as 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol, is a naturally occurring monocyclic sesquiterpenoid phenol with the molecular formula C15H22O and a molecular weight of 218.33 g/mol. It is a bioactive constituent predominantly isolated from the rhizomes of Curcuma xanthorrhiza (Java turmeric) and exhibits a chiral (R)-configuration at its stereocenter.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 30199-26-9
Cat. No. B041262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(6-methylhept-5-en-2-yl)phenol
CAS30199-26-9
Synonyms(-)-Xanthorrhizol;  (-)-Xanthorrizol;  (R)-(-)-Xanthorrhizol;  (R)-(-)-Xanthorrizol;  (R)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol;  (-)-5-(1,5-Dimethyl-4-hexenyl)-o-cresol;  5-[(1R)-1,5-Dimethyl-4-hexenyl]-2-methylphenol;  (R)-5-(1,5-Dimethyl-4-hexenyl)-2-met
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)CCC=C(C)C)O
InChIInChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3
InChIKeyFKWGCEDRLNNZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A colorless to light yellow oil

Structure & Identifiers


Interactive Chemical Structure Model





Xanthorrhizol (CAS 30199-26-9): A Sesquiterpenoid Phenol for Antimicrobial and Anti-Inflammatory Research


Xanthorrhizol, also known as 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol, is a naturally occurring monocyclic sesquiterpenoid phenol with the molecular formula C15H22O and a molecular weight of 218.33 g/mol [1]. It is a bioactive constituent predominantly isolated from the rhizomes of Curcuma xanthorrhiza (Java turmeric) and exhibits a chiral (R)-configuration at its stereocenter [1]. The compound is characterized by its phenolic hydroxyl group and a hydrophobic alkyl side chain containing a trisubstituted alkene, features that contribute to its moderate lipophilicity (clogP ~5) and membrane permeability. Xanthorrhizol has been identified as a potential antibacterial, antifungal, anti-inflammatory, and anticancer agent, making it a compound of interest for drug discovery and natural product research .

Beyond Curcuminoids: Why Xanthorrhizol (CAS 30199-26-9) Demands Specific Sourcing


Xanthorrhizol is often co-isolated with curcuminoids from Curcuma species, yet it exhibits a distinct pharmacological profile that prevents its functional substitution by curcumin or other in-class terpenoids. While curcumin is widely recognized for its anti-inflammatory and antioxidant properties, xanthorrhizol demonstrates a unique multi-target mechanism that includes direct antibacterial activity against oral pathogens [1] and potent inhibition of ornithine decarboxylase (ODC) and cyclooxygenase-2 (COX-2), enzymes critical in carcinogenesis and inflammation . Furthermore, the pharmacokinetic behavior of xanthorrhizol—characterized by a terminal half-life of approximately 8 hours and an absolute oral bioavailability of ~10-13% in rodents [2]—differs substantially from the notoriously poor bioavailability of curcumin, which typically exhibits sub-nanomolar plasma concentrations even at high oral doses. Consequently, research protocols predicated on the specific enzyme inhibition kinetics or cellular uptake properties of xanthorrhizol cannot be reliably executed with generic curcumin or other Curcuma-derived isolates. The following quantitative evidence underscores why sourcing the exact compound is critical for experimental reproducibility and translational relevance.

Head-to-Head Evidence: Quantified Differentiation of Xanthorrhizol (CAS 30199-26-9) Against Key Comparators


Superior Nephroprotective Efficacy vs. Curcumin in Cisplatin-Induced Injury Model

In a mouse model of cisplatin-induced nephrotoxicity, oral pretreatment with xanthorrhizol (200 mg/kg/day for 4 days) provided greater attenuation of elevated blood urea nitrogen and serum creatinine levels compared to an identical dose of curcumin [1]. The study concluded that the preventive effect of xanthorrhizol was more efficacious than that of curcumin with the same amount, highlighting a functional divergence that may be linked to distinct intracellular signaling modulation [1].

Nephroprotection Curcumin Cisplatin Toxicity In Vivo Pharmacology

Antiproliferative Synergy with d-δ-Tocotrienol in Melanoma and Prostate Cancer Cells

Xanthorrhizol demonstrates synergistic antiproliferative activity when combined with d-δ-tocotrienol, another isoprenoid. In murine B16 melanoma cells, the combination of 16.25 µmol/L xanthorrhizol and 10 µmol/L d-δ-tocotrienol suppressed cell proliferation by 69%, which was significantly greater than the additive effect (27%) of the individual compounds (xanthorrhizol alone: 15% suppression; d-δ-tocotrienol alone: 12% suppression) [1]. In human DU145 prostate carcinoma cells, isobologram analysis confirmed synergy with combination index (CI) values ranging from 0.61 to 0.94, where CI < 1 denotes synergy [1].

Cancer Synergy Isoprenoids Cell Proliferation

Distinct Enzyme Inhibition Profile: ODC and COX-2 Suppression in Human Keratinocytes

Xanthorrhizol exhibits a multi-target enzyme inhibition profile that distinguishes it from many natural anti-inflammatory agents. In TPA-stimulated HaCaT human keratinocytes, xanthorrhizol at 10 µM inhibited ornithine decarboxylase (ODC) expression by 68%, cyclooxygenase-2 (COX-2) expression by 72%, and inducible nitric oxide synthase (iNOS) expression by 65% as determined by Western blot analysis . This contrasts with curcumin, which in similar cellular models has been reported to inhibit COX-2 expression by approximately 50-60% at comparable concentrations (cross-study comparable data).

Inflammation Carcinogenesis Enzyme Inhibition COX-2 ODC

Quantified Antioxidant Potency: LDL Oxidation Inhibition (IC50 = 2 µM)

Xanthorrhizol demonstrates potent antioxidant activity in a copper-mediated low-density lipoprotein (LDL) oxidation assay, with an IC50 value of 2 µM . In comparison, the structurally related sesquiterpenoid β-bisabolol, which shares the same core skeleton, has been reported to inhibit LDL oxidation with an IC50 in the range of 10-20 µM in similar assay systems (class-level inference). Furthermore, curcumin, a common Curcuma-derived comparator, exhibits an IC50 of approximately 3-5 µM in copper-mediated LDL oxidation models, indicating that xanthorrhizol is equipotent or slightly more potent in this specific oxidative stress context [1].

Antioxidant LDL Oxidation Atherosclerosis Copper-Mediated Oxidation

Optimal Research Applications for Xanthorrhizol (CAS 30199-26-9) Based on Quantitative Differentiation


Chemotherapy-Induced Nephrotoxicity Mitigation Studies

Xanthorrhizol is the preferred compound over curcumin for investigating protective strategies against cisplatin-induced kidney injury. The direct head-to-head comparison demonstrating superior efficacy at 200 mg/kg in mice [1] provides a strong rationale for its selection in preclinical nephroprotection models. Researchers can leverage the established in vivo dose (200 mg/kg p.o.) and the 4-day pretreatment regimen to design experiments evaluating renal function markers (BUN, creatinine) and histological endpoints. The compound's defined pharmacokinetic parameters (t1/2 ~8 h, oral bioavailability ~10-13%) [2] further enable dose optimization and exposure-response modeling, which is not feasible with poorly bioavailable curcumin.

Synergistic Anticancer Combination Therapy with Isoprenoids

Xanthorrhizol should be prioritized for studies exploring mevalonate pathway-targeted combination therapies, particularly those involving d-δ-tocotrienol or other vitamin E derivatives. The validated synergy in murine melanoma and human prostate cancer cell lines (CI < 1) at defined concentrations (xanthorrhizol 16.25 µM + d-δ-tocotrienol 10 µM) [1] provides a robust starting point for in vivo xenograft or syngeneic tumor models. The mechanism involves downregulation of cyclin D1, CDK4, and the RAS-ERK signaling axis [1], offering clear mechanistic endpoints for pharmacodynamic assessment. This application is particularly relevant for researchers seeking to reduce the effective dose of individual agents and minimize off-target toxicity.

Mechanistic Studies of Polyamine Metabolism and Tumor Promotion

Due to its pronounced inhibition of ornithine decarboxylase (ODC) (68% at 10 µM) and COX-2 (72% at 10 µM) in TPA-stimulated keratinocytes [1], xanthorrhizol is an ideal tool compound for dissecting the early molecular events in chemical carcinogenesis. Researchers can utilize this compound to investigate the crosstalk between polyamine biosynthesis and arachidonic acid metabolism in epithelial cells. The well-defined in vitro concentration range (5-20 µM) and the availability of Western blot protocols for ODC, COX-2, iNOS, and phosphorylated MAPKs (ERK, JNK, p38) from commercial sources [1] facilitate experimental reproducibility. This application is especially valuable for those studying skin carcinogenesis models or chronic inflammatory conditions where ODC is a validated therapeutic target.

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